molecular formula C25H27ClN4O2 B2950069 (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone CAS No. 2320725-47-9

(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone

Cat. No. B2950069
CAS RN: 2320725-47-9
M. Wt: 450.97
InChI Key: BINNZPHWCJQIHY-UHFFFAOYSA-N
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Description

(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone, also known as CTQMM, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound may also interfere with the function of microtubules, which are involved in cell division and migration.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone is its potential as a novel anti-cancer agent. However, there are also limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to determine the optimal conditions for using this compound in this context. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective anti-cancer agents. Finally, studies on the potential use of this compound as an anti-inflammatory agent could have implications for the treatment of a variety of inflammatory diseases.

Synthesis Methods

The synthesis of (6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone involves the reaction of 6-chloro-4-quinolinol with m-tolylpiperazine and morpholine in the presence of a suitable catalyst. The resulting product is then purified by column chromatography to obtain the final compound. The yield of this compound is typically around 50%.

Scientific Research Applications

(6-Chloro-4-(4-(m-tolyl)piperazin-1-yl)quinolin-3-yl)(morpholino)methanone has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent and kill cancer cells.

properties

IUPAC Name

[6-chloro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O2/c1-18-3-2-4-20(15-18)28-7-9-29(10-8-28)24-21-16-19(26)5-6-23(21)27-17-22(24)25(31)30-11-13-32-14-12-30/h2-6,15-17H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINNZPHWCJQIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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